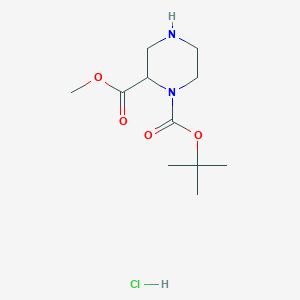
1-叔丁基-2-甲基哌嗪-1,2-二羧酸盐酸盐
描述
1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O4Cl. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound is known for its potential use in the synthesis of various pharmaceuticals and as a building block in organic chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Steps: The compound can be synthesized through a series of reactions including esterification, alkylation, and hydrochloride formation.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules.
Biology: It can be used in biological studies to understand the interaction of piperazine derivatives with biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
Piperazine
Piperazine derivatives
Other substituted piperazines
Uniqueness: 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is unique due to its specific structural features, including the tert-butyl and methyl groups, which can influence its reactivity and biological activity compared to other piperazine derivatives.
生物活性
1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride (CAS No. 1269449-40-2) is a chemical compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₁₁H₂₁ClN₂O₄
- Molecular Weight : 280.75 g/mol
- CAS Number : 1269449-40-2
The biological activity of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride primarily involves modulation of neurotransmitter systems and potential interactions with various receptors.
Neurotransmitter Modulation
Research indicates that this compound may influence the dopaminergic system, particularly through its effects on D1-like receptors. It exhibits properties that suggest it could act as a positive allosteric modulator, enhancing the receptor's response to dopamine without directly activating the receptor itself .
In Vitro Studies
In vitro studies have demonstrated that 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride can enhance the binding affinity of dopamine to its receptors. This is particularly significant for conditions such as Parkinson's disease where dopaminergic signaling is impaired .
In Vivo Studies
Animal studies have shown that administration of this compound leads to increased locomotor activity in models of dopamine deficiency, suggesting its potential use in treating motor symptoms associated with Parkinson's disease .
Case Studies
-
Dopaminergic Activity in Mouse Models :
- A study involving mice treated with varying doses of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride indicated a dose-dependent increase in locomotor activity compared to control groups.
- The effective dose ranged from 5 mg/kg to 20 mg/kg, with peak activity observed at around 10 mg/kg.
- Cognitive Enhancement :
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound shows promise for therapeutic applications, further studies are necessary to fully understand its safety profile and potential side effects. Standard hazard statements include warnings for skin and eye irritation .
Summary Table of Biological Activities
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESGHYLTRXYTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















